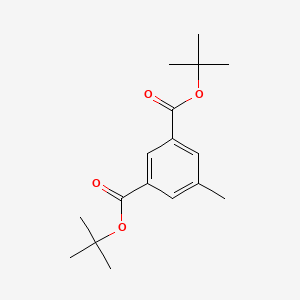
Di-tert-butyl 5-methylisophthalate
Cat. No. B8710671
M. Wt: 292.4 g/mol
InChI Key: HXICJOAQNAPAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06379942B1
Procedure details


1,1′-Carbonyldiimidazole (6.67 g, 0.0411 mol) was added to a solution of toluene-3,5-dicarboxylic acid (2) (3.364 g, 0.0187 mol) in DMF (30 mL) and the resulting mixture stirred at 40° C. under N2. After 1.5 h DBU (6.15 mL, 0.041 mol) and t-BuOH (7.7 mL, 0.0822 mol) were added. After 24 h the solution was cooled, ether (150 mL) added and the mixture acidified (HCl (aq.), 1.5 M). The ethereal layer was separated and the aqueous layer further extracted (ether, 150 mL). The organic fractions were combined, washed with water and 10% K2CO3 (aq.), dried (MgSO4), filtered and the solvent removed. The residue was purified by flash chromatography (EtOAc:hexane, 1:50) to afford a colorless oil which solidified upon standing to give di-tert-butyl toluene-3,5-dicarboxylate (4.58 g, 84%) as a white solid; mp 86.5-87.5° C. (hexane); IR (film) 1712 cm−1 (C═O), 1606, 1476 cm−1 (Ar C═C); 1H NMR (CDCl3) δ1.60 (s, 18H, C(CH3)3), 2.43 (s, 3H, CH3), 7.95 (br s, 2H, H-2, H-6), 8.38 (br s, 1H, H-4); 13C NMR (CDCl3) δ21.4 (CH3), 28.2 (C(CH3)3), 81.4 (C(CH3)3), 127.7, 132.1, 133.7, 138.1 (Ar), 165.2 (COO).







Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[C:1](N1C=CN=C1)(N1C=CN=C1)=O.[C:13]1([CH3:25])[CH:18]=[C:17]([C:19]([OH:21])=[O:20])[CH:16]=[C:15]([C:22]([OH:24])=[O:23])[CH:14]=1.[CH2:26]1[CH2:36][CH2:35]N2C(=NCCC2)CC1.[CH3:37][C:38](O)([CH3:40])[CH3:39].Cl>CN(C=O)C.CCOCC>[C:13]1([CH3:25])[CH:18]=[C:17]([C:19]([O:21][C:38]([CH3:40])([CH3:39])[CH3:37])=[O:20])[CH:16]=[C:15]([C:22]([O:24][C:36]([CH3:35])([CH3:26])[CH3:1])=[O:23])[CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
3.364 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)O)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture stirred at 40° C. under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 24 h the solution was cooled
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethereal layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer further extracted (ether, 150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and 10% K2CO3 (aq.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (EtOAc:hexane, 1:50)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a colorless oil which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.58 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
